![molecular formula C14H10FN3OS B2510028 2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone CAS No. 379239-59-5](/img/structure/B2510028.png)
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone
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Description
The compound “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone” is a complex organic molecule. It contains a triazolo[4,3-a]pyridine core, which is a heterocyclic compound . The molecule also contains a thioether and a ketone functional group .
Molecular Structure Analysis
The molecular structure of similar triazolo[4,3-a]pyridine derivatives has been analyzed using techniques such as X-ray diffractometry and spectroscopic techniques . The specific molecular structure of “2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone” is not found in the retrieved papers.Scientific Research Applications
Antibacterial Activity
Triazole derivatives have been extensively studied for their antibacterial properties, especially against resistant strains of bacteria such as Staphylococcus aureus. Triazole compounds act as potent inhibitors of bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. The dual or multiple mechanisms of action of these compounds make them excellent candidates for developing new antibacterial agents (Li & Zhang, 2021).
Antifungal and Antimicrobial Applications
1,2,4-Triazole derivatives have shown broad-spectrum antifungal and antimicrobial activities. The structure-activity relationship studies of these compounds reveal their potential in treating various fungal infections, making them valuable in discovering new antifungal agents (Kazeminejad et al., 2022). Additionally, the synthesis and biological evaluation of novel triazole derivatives continue to be a significant area of research, with many compounds showing promising results against neglected diseases and infections caused by resistant microbial strains (Ferreira et al., 2013).
Chemical Synthesis and Industrial Applications
Triazoles serve as key scaffolds in the synthesis of diverse biologically active compounds. They are involved in the preparation of pharmaceuticals, agrochemicals, dyes, and high-energy materials. The versatility of triazole derivatives, including their use in creating heat-resistant polymers and fluorescence products, highlights their importance in both applied sciences and industrial applications (Nazarov et al., 2021).
Drug Discovery and Development
The triazole core is prevalent in various pharmaceuticals due to its pharmacological significance. Triazole derivatives have been explored for their potential in treating CNS disorders, cancer, and other diseases, demonstrating a wide range of biological activities. The development of triazole-containing drugs continues to be an area of interest, with ongoing research into new synthetic methodologies and structure-activity relationships to discover novel drug candidates (Nasri et al., 2021).
properties
IUPAC Name |
1-(4-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-11-6-4-10(5-7-11)12(19)9-20-14-17-16-13-3-1-2-8-18(13)14/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOKKUXNEUASOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)SCC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-fluorophenyl)ethanone |
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